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2-Methyl-4-pentyl-1,3-dioxane

Cat. No.: B12781679
CAS No.: 202188-43-0
M. Wt: 172.26 g/mol
InChI Key: NZTUUEJEMACERX-UHFFFAOYSA-N
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Description

Contextualization of 1,3-Dioxane (B1201747) Heterocycles in Organic Chemistry

1,3-Dioxanes are six-membered saturated heterocycles containing two oxygen atoms at the 1- and 3-positions. wikipedia.org Their synthesis is most commonly achieved through the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is reversible, and the removal of water, often by azeotropic distillation using a Dean-Stark apparatus, drives the equilibrium towards the formation of the dioxane. organic-chemistry.org A variety of acid catalysts, including Brønsted and Lewis acids, can be employed for this transformation. organic-chemistry.org

The stability of the 1,3-dioxane ring towards bases, nucleophiles, and mild oxidizing agents makes it an excellent protecting group for carbonyl compounds and 1,3-diols in multi-step organic syntheses. organic-chemistry.orgthieme-connect.de Deprotection can be readily accomplished under acidic conditions, often through transacetalization in the presence of a solvent like acetone (B3395972) or by hydrolysis in aqueous acid. organic-chemistry.org

Beyond their role as protecting groups, 1,3-dioxanes are found in a number of naturally occurring compounds. thieme-connect.de Their rigid, chair-like conformation, similar to that of cyclohexane (B81311), makes them invaluable tools for studying stereochemical and conformational principles. thieme-connect.de The shorter C-O bond length compared to a C-C bond leads to more pronounced diaxial interactions, influencing the preferred orientation of substituents on the ring. thieme-connect.de

Rationale for Investigating 2-Methyl-4-pentyl-1,3-dioxane as a Model System

The compound this compound, with its specific substitution pattern, presents a compelling case for detailed stereochemical investigation. The presence of chiral centers at the C2 and C4 positions gives rise to the possibility of multiple stereoisomers (diastereomers and enantiomers). researchgate.netresearchgate.net The interplay between the methyl group at C2 and the pentyl group at C4 allows for a nuanced exploration of conformational preferences and the energetic differences between various isomeric forms.

The synthesis of this compound can be achieved through the acid-catalyzed reaction of a suitable 1,3-diol with pentanal. ontosight.ai The stereochemical outcome of this reaction is of significant interest, as the ratio of the resulting cis and trans isomers can provide insights into the thermodynamic and kinetic control of the cyclization process. nih.gov

The conformational analysis of 2,4-disubstituted 1,3-dioxanes has been a subject of intense study. thieme-connect.deresearchgate.net Like cyclohexane, 1,3-dioxanes preferentially adopt a chair conformation to minimize torsional strain. thieme-connect.de Substituents on the ring can occupy either axial or equatorial positions. For a 2-substituted 1,3-dioxane, the equatorial position is generally favored to avoid steric interactions with the axial hydrogens at C4 and C6. thieme-connect.de However, in 2,4-disubstituted systems like this compound, the relative orientation of the two substituents (cis or trans) and their preference for axial or equatorial positions are determined by a delicate balance of steric repulsions. The study of these equilibria, often through techniques like NMR spectroscopy and computational modeling, provides valuable data on non-bonded interactions within the heterocyclic ring. researchgate.netresearchgate.net

The natural occurrence of this compound has been identified in apple juice and cider, where it is believed to form from the reaction of acetaldehyde (B116499) with (R)-octane-1,3-diol. acs.org The naturally occurring product is a mixture of (2S,4R) and (2R,4R) stereoisomers. acs.org This highlights the relevance of studying the stereochemistry of this specific dioxane in the context of food chemistry and natural product analysis.

The detailed research findings on the synthesis, stereochemistry, and conformational analysis of this compound and related systems provide a robust framework for understanding the fundamental principles that govern the behavior of six-membered heterocyclic compounds.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H20O2 ontosight.ai
Molecular Weight172.26 g/mol
IUPAC Name4-methyl-2-pentyl-1,3-dioxane

NMR Data for 1,3-Dioxane

NucleusChemical Shift (ppm)MultiplicityAssignmentSource
13C94.3TripletC2 (O-C-O) docbrown.info
13C66.9TripletC4, C6 docbrown.info
13C26.6TripletC5 docbrown.info
1H4.7 (approx.)SingletH at C2 docbrown.info
1H3.9 (approx.)TripletH at C4, C6 docbrown.info
1H1.7 (approx.)QuintetH at C5 docbrown.info

Note: The provided NMR data is for the parent 1,3-dioxane molecule. The chemical shifts for this compound would be influenced by the substituents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B12781679 2-Methyl-4-pentyl-1,3-dioxane CAS No. 202188-43-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

202188-43-0

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-methyl-4-pentyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-10-7-8-11-9(2)12-10/h9-10H,3-8H2,1-2H3

InChI Key

NZTUUEJEMACERX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCOC(O1)C

boiling_point

219.00 to 220.00 °C. @ 760.00 mm Hg

density

0.900-0.906

physical_description

Liquid
Clear, colourless liquid;  Green, ethereal aroma

solubility

Insoluble in water;  soluble in organic solvents
Soluble (in ethanol)

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 4 Pentyl 1,3 Dioxane and Its Analogues

Convergent and Divergent Synthetic Routes to Substituted 1,3-Dioxanes

The construction of the 1,3-dioxane (B1201747) ring system can be achieved through various synthetic strategies. Convergent approaches, where key fragments of the molecule are synthesized separately and then combined, and divergent approaches, where a common intermediate is transformed into a variety of products, are both employed in the synthesis of substituted 1,3-dioxanes.

Catalytic Acetalization Reactions of Aldehydes and Ketones with 1,3-Diols

The most direct and widely used method for the synthesis of 1,3-dioxanes is the acid-catalyzed acetalization of aldehydes or ketones with 1,3-diols. This reaction is a reversible process where the removal of water drives the equilibrium towards the formation of the cyclic acetal (B89532). A variety of catalysts have been employed to facilitate this transformation, ranging from traditional Brønsted and Lewis acids to more environmentally benign solid acid catalysts.

The choice of catalyst can significantly influence the reaction's efficiency and selectivity. Common catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). The reaction is typically carried out in a nonpolar solvent with azeotropic removal of water using a Dean-Stark apparatus.

Table 1: Comparison of Catalysts for the Acetalization of Benzaldehyde (B42025) with Glycol

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1p-TSATolueneReflux492
2Amberlyst-15TolueneReflux585
3MIL-100(Fe)Toluene110298
4No CatalystNeat802436

This table presents a comparison of different catalysts for a model acetalization reaction, highlighting the efficiency of solid acid catalysts like MIL-100(Fe). Data compiled from various sources.

Stereoselective Prins Cyclization for 1,3-Dioxane Ring Construction

The Prins cyclization is a powerful acid-catalyzed reaction between an alkene and a carbonyl compound that can be harnessed for the stereoselective synthesis of 1,3-dioxanes. This reaction proceeds through a carbocationic intermediate, and the stereochemical outcome is influenced by the nature of the reactants, the catalyst, and the reaction conditions. The reaction can be highly diastereoselective, providing access to specific stereoisomers of substituted 1,3-dioxanes.

Lewis acids are commonly employed to promote the Prins cyclization, with the choice of Lewis acid impacting the diastereoselectivity of the reaction. For instance, the use of different Lewis acids can favor the formation of either cis or trans isomers of 2,4-disubstituted 1,3-dioxanes.

Table 2: Influence of Lewis Acid on Diastereoselectivity in Prins Cyclization

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1BF₃·OEt₂CH₂Cl₂-78>95:5
2SnCl₄CH₂Cl₂-7810:90
3TiCl₄CH₂Cl₂-7820:80
4InCl₃CH₂Cl₂2585:15

This table illustrates the effect of different Lewis acids on the diastereoselectivity of a model Prins cyclization reaction. Data compiled from various synthetic reports.

Green Chemistry Paradigms in 1,3-Dioxane Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3-dioxanes, aiming to develop more sustainable and environmentally friendly processes. This includes the use of solid acid catalysts, alternative solvents, and solvent-free reaction conditions.

Solid acid catalysts, such as zeolites, clays, and metal-organic frameworks (MOFs), offer several advantages over traditional homogeneous catalysts, including ease of separation, reusability, and reduced waste generation. rsc.org For example, mesoporous iron(III) carboxylate (MIL-100(Fe)) has been shown to be a highly efficient and reusable catalyst for the acetalization of aldehydes with diols. researchgate.net

The use of greener solvents, such as bio-derived solvents or even water, is another key aspect of green chemistry in this context. clockss.org Solvent-free conditions, where the reactants themselves act as the reaction medium, represent an ideal scenario, minimizing waste and simplifying purification procedures. researchgate.netnih.gov

Enantioselective and Diastereoselective Synthesis of 2-Methyl-4-pentyl-1,3-dioxane Stereoisomers

The presence of two stereocenters in this compound (at the C2 and C4 positions) means that it can exist as four possible stereoisomers. The selective synthesis of a single stereoisomer is a significant challenge and a primary focus of modern asymmetric synthesis.

Chiral Auxiliaries and Catalysts in Asymmetric 1,3-Dioxane Formation

One of the most effective strategies for controlling the stereochemical outcome of a reaction is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. wikipedia.org In the context of 1,3-dioxane synthesis, chiral diols can be used as chiral auxiliaries to control the stereochemistry at the C2 position during acetalization.

Alternatively, chiral catalysts can be employed to induce enantioselectivity. Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for a variety of asymmetric transformations, including the construction of 1,3-dioxanes. rsc.orge3s-conferences.orgbeilstein-journals.orgdntb.gov.ua These catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other.

A notable example is the enantioselective synthesis of the stereoisomers of this compound, which has been achieved using enantiomerically enriched (R)-octane-1,3-diol as the starting material. The reaction with acetaldehyde (B116499) leads to a mixture of (2S,4R) and (2R,4R) stereoisomers.

Table 3: Enantioselective Synthesis of this compound Stereoisomers

Starting DiolAldehydeMajor StereoisomerDiastereomeric Ratio
(R)-octane-1,3-diolAcetaldehyde(2S,4R)~10:1 ((2S,4R):(2R,4R))
(R,S)-octane-1,3-diolAcetaldehydeMixture of all four stereoisomers-

This table summarizes the outcome of the enantioselective synthesis of this compound using a chiral diol.

Chemoenzymatic Approaches to Enantiopure Dioxanes

Chemoenzymatic synthesis combines the advantages of enzymatic catalysis with traditional organic synthesis to achieve highly efficient and selective transformations. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols, including 1,3-diols. polimi.itnih.govdocumentsdelivered.com

In a typical kinetic resolution, a lipase (B570770) selectively acylates one enantiomer of a racemic diol, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unreacted diols can then be separated, providing access to both enantiomers in high enantiomeric purity. These enantiopure 1,3-diols can then be used in catalytic acetalization reactions to produce enantiopure 1,3-dioxanes.

For the synthesis of enantiopure this compound, a chemoenzymatic approach could involve the lipase-catalyzed kinetic resolution of racemic octane-1,3-diol. The resulting enantiomerically pure (R)- or (S)-octane-1,3-diol could then be reacted with acetaldehyde to yield the corresponding enantiopure stereoisomers of the target dioxane.

Table 4: Lipase-Catalyzed Kinetic Resolution of a Model Racemic 1,2-Diol

LipaseAcyl DonorSolventConversion (%)Enantiomeric Excess of Remaining Alcohol (%)
Porcine Pancreatic Lipase (PPL)Vinyl AcetateDiisopropyl ether~50>99
Candida antarctica Lipase B (CALB)Vinyl AcetateToluene~50>99
Pseudomonas cepacia Lipase (PSL)Acetic AnhydrideDiisopropyl ether48>99

This table provides examples of lipase-catalyzed kinetic resolutions of a model diol, demonstrating the high enantioselectivities that can be achieved. Data compiled from various biocatalysis studies.

Preparation of Functionalized 1,3-Dioxane Intermediates (e.g., 1,3-Dioxan-5-ones)

Functionalized 1,3-dioxane intermediates, particularly 1,3-dioxan-5-ones, serve as valuable building blocks in organic synthesis. They are considered synthetic equivalents of 1,3-dihydroxyacetone (B48652) and are instrumental in the construction of polyoxygenated natural products usask.ca. The development of general and efficient synthetic routes to these intermediates is crucial for their application in complex molecule synthesis.

A prevalent and scalable synthetic pathway to access 2-alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones utilizes tris(hydroxymethyl)nitromethane (B93346) as a commercially available starting material usask.caresearchgate.netcdnsciencepub.com. This multi-step procedure provides yields ranging from 40% to 90% and is recognized for being simple and cost-effective usask.ca.

The utility of 1,3-dioxan-5-ones as intermediates is largely defined by the chemistry of their carbanions, which can be generated via deprotonation usask.ca. Studies have focused on the generation of lithium, boron, and titanium enolates from these ketones usask.ca. The deprotonation is commonly achieved using lithium diisopropylamide (LDA); however, this process is not without challenges. A significant competing reaction is the reduction of the carbonyl group by a hydride transfer from LDA, which leads to the formation of the corresponding 1,3-dioxanols researchgate.netcdnsciencepub.comcdnsciencepub.com.

Research has shown that this competing reduction can be minimized by employing Corey's internal quench procedure, which traps the enolate as a silyl (B83357) enol ether researchgate.netcdnsciencepub.com. It was also observed that 2,2-dialkyldioxanones (ketals) are less susceptible to this reduction compared to 2-alkyldioxanones (acetals) researchgate.netcdnsciencepub.com. Furthermore, when the lithium enolates of dioxanones are quenched with water, self-aldol products are sometimes observed, a testament to the high electrophilicity of the α-alkoxyketone functionality researchgate.netcdnsciencepub.com.

The enolates derived from 1,3-dioxan-5-ones exhibit predictable stereoselectivity in subsequent reactions. For example, the lithium enolates of 2,2-dimethyl- and 2-tert-butyl-2-methyl-1,3-dioxan-5-ones react with various aldehydes to provide threo-selective aldol (B89426) addition products, a result consistent with the Zimmerman-Traxler model researchgate.netcdnsciencepub.com. In some cases, diastereoselectivities have been observed to be in excess of 95:5 cdnsciencepub.com.

A significant advancement in the chemistry of these intermediates is the development of enantioselective deprotonation. For 1,3-dioxan-5-ones possessing two different alkyl groups at the 2-position, chiral lithium amide bases can be used to achieve enantioselective deprotonation with an enantiomeric excess (ee) of up to 70% researchgate.netcdnsciencepub.com. More extensive methodological studies have pushed this to 90% ee using a chiral lithium amide derived from (R)- or (S)-'N'-(2,2,2-trifluoroethyl)-1-phenylethylamine usask.ca.

The table below summarizes key research findings related to the deprotonation and subsequent reactions of 1,3-dioxan-5-one (B8718524) intermediates.

Intermediate ClassDeprotonation Agent / ConditionsKey Findings / Reaction Outcome
2-Alkyl-1,3-dioxan-5-ones (Acetals)Lithium Diisopropylamide (LDA)Deprotonation competes with carbonyl reduction. More prone to self-aldolization.
2,2-Dialkyl-1,3-dioxan-5-ones (Ketals)Lithium Diisopropylamide (LDA)Reduction is less pronounced than in acetals.
General 1,3-Dioxan-5-onesLDA followed by silylating agentCorey's internal quench procedure minimizes reduction by forming silyl enol ethers.
2,2-Dimethyl-1,3-dioxan-5-oneLDA, then addition to aldehydesThreo-selective aldol addition products are formed with high diastereoselectivity (>95:5).
2-tert-Butyl-2-methyl-1,3-dioxan-5-oneLDA, then addition to aldehydesThreo-selective aldol addition products are formed, consistent with the Zimmerman-Traxler model.
1,3-Dioxan-5-ones with C2-prochiralityChiral Lithium Amide BasesEnantioselective deprotonation achieved with enantiomeric excess up to 90%.

Comprehensive Stereochemical and Conformational Analysis of 2 Methyl 4 Pentyl 1,3 Dioxane Systems

Theoretical Frameworks for 1,3-Dioxane (B1201747) Conformational Equilibria

The conformational landscape of 1,3-dioxane and its derivatives is a well-established area of stereochemical research. These frameworks provide the basis for understanding the specific case of 2-Methyl-4-pentyl-1,3-dioxane.

Analysis of Chair and Flexible Conformers (e.g., Twist-Boat)

Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and angle strain. However, the presence of two oxygen atoms introduces key differences: shorter C-O bond lengths (approx. 1.43 Å) compared to C-C bonds (approx. 1.54 Å) and the absence of protons on the oxygen atoms. These factors lead to a greater energy difference between the chair and the next most stable conformers, the twist-boat family, than in cyclohexane. The energy barrier for the chair-to-twist conversion in the parent 1,3-dioxane is significantly higher than in cyclohexane.

For this compound, the substituents play a decisive role in the conformational equilibrium. There are four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). In all cases, the chair conformer is overwhelmingly favored. The large pentyl group at the C4 position will have a very strong preference for the equatorial position to avoid severe 1,3-diaxial steric interactions with the axial proton at C2 and the axial lone pair of the oxygen at O1. Similarly, the methyl group at the C2 position also demonstrates a thermodynamic preference for the equatorial orientation to avoid diaxial interactions with the axial protons at C4 and C6.

Computational Modeling of Potential Energy Surfaces and Energy Barriers

Computational chemistry, particularly using Density Functional Theory (DFT) and ab initio methods, is a powerful tool for mapping the potential energy surface (PES) of cyclic molecules. uomustansiriyah.edu.iquni.lu Such studies allow for the calculation of the relative energies of different conformers (chair, twist-boat, etc.) and the energy barriers of the transition states that connect them. acs.org

For substituted 1,3-dioxanes, methods like B3LYP and MP2 with various basis sets (e.g., 6-31G*, aug-cc-pVTZ) have been successfully employed to model conformational behavior. uomustansiriyah.edu.iqut.ee These calculations can precisely quantify the energetic penalty of placing substituents in axial positions and map the entire ring-inversion pathway. For instance, a quantum-chemical study on 5-alkyl-1,3-dioxanes identified two distinct pathways for the interconversion of chair conformers, proceeding through twist-boat intermediates and half-chair transition states. acs.org

While no specific computational studies devoted solely to this compound are prominently available in the literature, applying these established theoretical methods would allow for:

Determination of the precise energy difference between the equatorial-pentyl/axial-methyl and equatorial-pentyl/equatorial-methyl chair forms of the trans and cis isomers, respectively.

Calculation of the activation energy for the chair-to-chair interconversion process.

Visualization of the full potential energy surface, identifying all local minima (stable conformers) and saddle points (transition states). uomustansiriyah.edu.iq

Experimental Characterization of this compound Stereochemistry and Conformation

Experimental techniques, chiefly high-resolution NMR spectroscopy, are indispensable for validating theoretical models and providing concrete data on the conformational and stereochemical properties of molecules in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignment

High-resolution ¹H and ¹³C NMR spectroscopy is the most powerful and widely used method for determining the stereochemistry of 1,3-dioxane derivatives. In a fixed chair conformation, the chemical environments of the axial and equatorial protons and carbons are distinct, leading to different chemical shifts. Furthermore, the through-bond scalar coupling (J-coupling) between protons is highly dependent on the dihedral angle separating them, which can be directly related to the ring's conformation.

The identification of this compound in apple juice and cider was confirmed through the synthesis of stereoisomers and comparison of their spectral data. ut.ee The naturally occurring isomers were identified as a mixture of (2S,4R) and (2R,4R), indicating a cis and a trans relationship between the substituents, respectively. ut.ee

Proton and Carbon Chemical Shifts and Coupling Constants

The chemical shifts (δ) and coupling constants (J) provide detailed structural information. For a 1,3-dioxane in a chair conformation:

Proton (¹H) NMR: Axial protons are typically shielded (found at a lower δ value) compared to their equatorial counterparts on the same carbon, except at the C2 position, where the opposite can be true due to the influence of the two adjacent oxygen atoms. Vicinal coupling constants (³J) are particularly informative: large couplings (³J_ax,ax ≈ 10–13 Hz) are observed between two axial protons, while smaller couplings are seen between axial-equatorial (³J_ax,eq ≈ 2–5 Hz) and equatorial-equatorial (³J_eq,eq ≈ 1–3 Hz) pairs.

Carbon (¹³C) NMR: Carbon chemical shifts are also sensitive to the steric environment. Axial substituents cause a shielding (upfield shift) of the carbons at the γ-position (the γ-gauche effect). For instance, an axial methyl group at C2 would shield the C4 and C6 carbons compared to an equatorial methyl group. researchgate.net

Based on data for synthesized (2S,4R)- and (2R,4R)-2-methyl-4-pentyl-1,3-dioxane, the following spectral characteristics can be summarized. ut.ee

Table 1: Representative ¹H and ¹³C NMR Data for Stereoisomers of this compound ut.ee

IsomerPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
(2S,4R)-cis 2-H4.50 (q, J=5.1 Hz)98.9
2-CH₃1.21 (d, J=5.1 Hz)21.4
4-H3.82 (m)76.5
5-Hₑ1.70 (m)33.7
5-Hₐ1.30 (m)
6-Hₑ4.05 (m)67.0
6-Hₐ3.55 (m)
Pentyl-C1'1.45 (m)36.5
(2R,4R)-trans 2-H4.65 (q, J=5.0 Hz)93.1
2-CH₃1.25 (d, J=5.0 Hz)17.5
4-H3.95 (m)75.8
5-Hₑ1.75 (m)33.9
5-Hₐ1.35 (m)
6-Hₑ4.10 (m)60.8
6-Hₐ3.65 (m)
Pentyl-C1'1.50 (m)36.4
Dynamic NMR Studies for Ring Inversion Barriers

Dynamic NMR (DNMR) is an experimental technique used to measure the energy barriers of conformational exchange processes, such as ring inversion. docbrown.info As a sample is cooled, the rate of ring inversion slows down. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for axial and equatorial protons broaden and merge into a single averaged signal. By analyzing the lineshape or using the Eyring equation at the coalescence temperature, the free energy of activation (ΔG‡) for the inversion process can be calculated.

While DNMR is a standard method for studying the dynamics of six-membered rings, specific studies to determine the ring inversion barrier for this compound have not been reported in the surveyed literature. Such a study would be complicated by the strong conformational bias. The energy difference between the two possible chair conformers for any given stereoisomer would be large, meaning the population of the minor, higher-energy conformer would be very low, making its detection and the measurement of the interconversion rate challenging.

Vibrational and Chiroptical Spectroscopy for Structural Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the structure and conformational equilibrium of molecules like this compound. These techniques are sensitive to the vibrational modes of chemical bonds (stretching, bending, etc.), which are in turn influenced by the molecule's geometry and the electronic environment of its constituent atoms. For 1,3-dioxane systems, specific regions of the IR spectrum are characteristic of the dioxane ring and its substituents. For instance, the C-O-C acetal (B89532) stretching vibrations typically appear in the fingerprint region (1200-1000 cm⁻¹), and their precise frequencies can offer clues about the ring's conformation.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy. acs.org By calculating the theoretical vibrational spectra for different possible conformers (e.g., chair with axial/equatorial substituents, twist-boat), a comparison with the experimental spectrum can allow for the identification of the dominant conformer in a given state (gas, solution, or solid). researchgate.net

Chiroptical spectroscopy, which includes Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), is particularly suited for the stereochemical analysis of chiral molecules. Since this compound possesses chiral centers (at C2 and C4), it exists as stereoisomers which are amenable to chiroptical analysis.

Vibrational Circular Dichroism (VCD) : This technique is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation. A VCD spectrum provides a wealth of information, as it contains numerous bands corresponding to different vibrational modes. acs.org This makes VCD a robust tool for determining the absolute configuration and the predominant solution-phase conformation of flexible chiral molecules by comparing experimental spectra to those predicted computationally for specific isomers. mdpi.com

For the stereoisomers of this compound, VCD and ECD could be used to unambiguously assign the absolute configuration (e.g., distinguishing the (2S, 4R) from the (2R, 4S) isomer) and to study the conformational preferences of the methyl and pentyl groups on the dioxane ring.

X-ray Crystallography of Related 1,3-Dioxane Derivatives

While a specific crystal structure for this compound is not publicly documented, X-ray crystallography of closely related 1,3-dioxane derivatives provides invaluable insight into the expected solid-state conformation, bond lengths, and bond angles of the ring system. Analysis of these structures consistently reveals that the 1,3-dioxane ring adopts a chair conformation, often slightly flattened at the O-C-O acetal fragment compared to a cyclohexane chair. researchgate.net

In the crystal structure of cis-5-acetyl-5-methyl-2-phenyl-1,3-dioxane, the large phenyl group at C(2) occupies an equatorial position to minimize steric strain, forcing the acetyl group at C(5) into an axial orientation. journals.co.za This demonstrates the powerful influence of bulky substituents in dictating the ring's conformation. Similarly, studies on 2,2-di(para-substituted phenyl)-1,3-dioxanes show that the more electron-withdrawing aryl group preferentially occupies the axial position, a preference driven by the anomeric effect. acs.org

The data from these related structures allow for the prediction of key geometric parameters for the 1,3-dioxane core. Bond lengths within the acetal portion (O1-C2 and O3-C2) are generally shorter than those in the rest of the ring (O1-C6, O3-C4), reflecting the influence of the oxygen atoms. acs.org

Below is a table summarizing representative bond lengths and angles from the X-ray crystallographic analysis of 5-methyl-2,2-diphenyl-1,3-dioxane, which serves as a structural model. researchgate.net

ParameterBond/AngleExperimental Value (Å or °)
Bond Length C2-O11.416(2)
C2-O31.410(2)
C4-O31.426(2)
C6-O11.430(2)
C4-C51.513(3)
C6-C51.515(3)
Bond Angle O1-C2-O3111.2(15)
C2-O1-C6112.8(13)
C2-O3-C4114.1(14)
O1-C6-C5111.9(15)
O3-C4-C5112.2(16)
C4-C5-C6107.0(17)

Data derived from the X-ray analysis of 5-methyl-2,2-diphenyl-1,3-dioxane. researchgate.net

These data confirm the chair conformation and provide a reliable geometric reference for understanding the structural properties of this compound.

Stereoelectronic Effects Governing 1,3-Dioxane Stability

The conformational stability of the 1,3-dioxane ring is not governed solely by steric interactions (van der Waals repulsion) but is profoundly influenced by stereoelectronic effects. These effects arise from interactions between electron orbitals that depend on their relative spatial orientation.

Like cyclohexane, the 1,3-dioxane ring strongly prefers a chair conformation. thieme-connect.de However, the presence of two oxygen atoms introduces significant stereoelectronic interactions that are absent in cyclohexane, namely the anomeric and homoanomeric effects.

Anomeric and Homoanomeric Interactions

Anomeric Effect: The anomeric effect is a cornerstone of heterocyclic chemistry and is particularly pronounced at the C2 position (the anomeric center) of the 1,3-dioxane ring. It describes the thermodynamic preference for an electronegative substituent at C2 to occupy the axial position, despite the greater steric hindrance of this position compared to the equatorial one. thieme-connect.detandfonline.com This stabilization arises from a hyperconjugative interaction where a non-bonding lone pair (n) from one of the ring oxygen atoms donates electron density into the antibonding sigma orbital (σ) of the axial C2-substituent bond (n_O → σ_C-X). acs.org This interaction is stereoelectronically optimal when the lone pair orbital and the C-X bond are anti-periplanar, a condition perfectly met when the substituent is axial. This effect can stabilize the axial conformer by several kcal/mol. arkat-usa.org

Homoanomeric Effect: The homoanomeric effect is an analogous, albeit weaker, stereoelectronic interaction that occurs at the C5 position of the 1,3-dioxane ring. It involves an n→σ* interaction between a lone pair on a ring oxygen atom and the C5-H bond. Computational and NMR studies have shown that the equatorial C5-H bond is weaker and longer than the axial C5-H bond. rsc.orgacs.org This phenomenon, known as the "reverse Perlin effect," is contrary to what is observed in cyclohexane and is considered strong evidence for a stabilizing homoanomeric interaction (n_O → σ*_C5-Heq). scispace.comresearchgate.net This interaction preferentially stabilizes the conformation where the equatorial C-H bond at C5 can align properly with the oxygen lone pairs. figshare.com

The interplay of these stereoelectronic forces is summarized in the table below.

EffectPosition on RingInteracting OrbitalsConsequence
Anomeric C2n_O → σ_C2-X (axial)Preference for axial orientation of electronegative substituents.
Homoanomeric C5n_O → σ_C5-H (equatorial)Weakening and lengthening of the equatorial C5-H bond ("reverse Perlin effect"). rsc.orgscispace.com

Substituent Effects on Conformational Preferences

The conformational equilibrium of a substituted 1,3-dioxane like this compound is determined by the balance of steric and stereoelectronic effects contributed by each substituent.

Substituents at C2: Due to significant diaxial interactions with the axial hydrogens at C4 and C6, a C2-alkyl substituent like the methyl group in the title compound has a strong preference for the equatorial position. thieme-connect.de However, if the substituent is sufficiently electronegative, this steric preference can be overridden by the anomeric effect, favoring the axial position. tandfonline.com

Substituents at C4: A bulky substituent at the C4 position, such as the pentyl group, will have a very strong thermodynamic preference for the equatorial position to avoid severe 1,3-diaxial steric interactions with the axial hydrogen at C6 and the axial lone pairs on the C2-O1-C6 side. The conformational energy (A-value) for alkyl groups at C4 is generally high, locking the ring in the conformation with the equatorial substituent.

Substituents at C5: The steric environment at C5 is less demanding than at C2, C4, or C6. An axial substituent at C5 interacts primarily with the axial hydrogens at C2, C4, and C6, but the interaction with the oxygen lone pairs is less destabilizing than a C-H/C-H diaxial interaction. thieme-connect.de However, polar substituents at C5 can exhibit a preference for the axial position due to favorable dipole-dipole interactions or intramolecular hydrogen bonding. thieme-connect.de

For this compound, the conformational landscape is dominated by the large steric requirement of the pentyl group. This leads to the following predictions for the most stable diastereomers:

The 4-pentyl group will almost exclusively occupy an equatorial position.

The 2-methyl group will also strongly prefer the equatorial position to avoid diaxial strain.

Therefore, the most stable stereoisomers will be the cis- and trans-isomers where both the methyl and pentyl groups are equatorial relative to the ring. The natural occurrence of the (2S,4R) and (2R,4R) stereoisomers, which correspond to a cis relationship with both substituents equatorial, has been reported. acs.org

The following table summarizes the expected conformational preferences for the substituents in this compound.

SubstituentPositionPrimary Driving ForcePredicted Orientation
MethylC2Steric hindranceEquatorial
PentylC4Steric hindranceEquatorial

Advanced Analytical Methodologies for the Characterization and Stereoisomer Discrimination of 2 Methyl 4 Pentyl 1,3 Dioxane

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 2-methyl-4-pentyl-1,3-dioxane, enabling the separation of its stereoisomers and the assessment of sample purity. Gas chromatography, particularly when coupled with mass spectrometry or specialized chiral columns, provides powerful tools for resolving and identifying the individual isomeric forms of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

Gas chromatography-mass spectrometry (GC-MS) is an indispensable technique for the identification of this compound isomers. acs.orgacs.orgnih.gov The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer provides information about the mass-to-charge ratio of the fragmented ions, leading to structural elucidation.

In a typical GC-MS analysis, a sample containing this compound is injected into the gas chromatograph. The isomers, having slightly different physical properties, will travel through the column at different rates, resulting in their separation. As each isomer elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint for that specific isomer, characterized by a molecular ion peak and a series of fragment ion peaks. docbrown.infokashanu.ac.irlibretexts.org For instance, the molecular ion peak for this compound would correspond to its molecular weight. nih.gov

The fragmentation pattern provides crucial clues about the molecule's structure. Common fragmentation pathways for 1,3-dioxane (B1201747) derivatives involve the cleavage of the dioxane ring. By comparing the obtained mass spectra with reference spectra or by interpreting the fragmentation patterns, the different isomers of this compound can be successfully identified. acs.orgacs.orgnih.gov For example, research on novel 1,3-dioxanes in apple juice and cider successfully identified this compound and its stereoisomers using GC-MS analysis, which was later confirmed by chemical synthesis. acs.orgacs.orgnih.gov

Table 1: GC-MS Parameters for the Analysis of 1,3-Dioxane Derivatives

ParameterValue
Gas Chromatograph Fisons 8000 series or similar acs.org
Column DB-Wax or equivalent acs.org
Injector Split injector acs.org
Carrier Gas Helium acs.org
Temperature Program Initial temp. 50°C (3 min), ramp 4°C/min to 240°C acs.org
Mass Spectrometer Fisons MD mass spectrometer or equivalent acs.org
Ionization Mode Electron Impact (EI) dss.go.th
Electron Energy 70 eV acs.orgdss.go.th
Ion Source Temperature 230°C acs.org
Mass Range 40-250 Da acs.org

Chiral Gas Chromatography for Enantiomeric Excess Determination

Due to the presence of chiral centers at the C2 and C4 positions of the 1,3-dioxane ring, this compound can exist as four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). While GC-MS can distinguish between diastereomers (e.g., cis vs. trans), separating enantiomers requires a chiral environment. Chiral gas chromatography is the technique of choice for this purpose. google.com

This method utilizes a chiral stationary phase (CSP) within the GC column. eijppr.comresearchgate.net These CSPs are typically derivatives of cyclodextrins or other chiral molecules that can form transient diastereomeric complexes with the enantiomers of the analyte. mpg.desigmaaldrich.com The differential stability of these complexes leads to different retention times for the enantiomers, allowing for their separation and quantification.

The determination of enantiomeric excess (ee), which is a measure of the purity of a chiral substance, is a key application of chiral GC. libretexts.org By integrating the peak areas of the separated enantiomers, the ratio of one enantiomer to the other can be calculated, thus providing the enantiomeric excess. libretexts.org For example, in the analysis of natural 1,3-dioxanes, chiral GC has been used to separate the stereoisomers and determine their relative ratios. nih.gov Studies have shown that the natural products often consist of a mixture of (2S,4R) and (2R,4R) stereoisomers in specific ratios. acs.orgnih.gov

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the connectivity and stereochemistry of the isomers, while Infrared (IR) and Raman spectroscopy offer insights into the vibrational modes of the molecule.

Detailed NMR Data Interpretation for Isomeric Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the stereoisomers of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom in the molecule. pitt.edusigmaaldrich.comlibretexts.org

In a ¹H NMR spectrum, the chemical shift, multiplicity (splitting pattern), and integration of each signal provide information about the electronic environment, the number of neighboring protons, and the number of protons giving rise to the signal, respectively. For this compound, distinct signals would be expected for the protons of the methyl group at C2, the pentyl group at C4, and the protons on the dioxane ring. The coupling constants between protons on the dioxane ring can be particularly informative for determining the relative stereochemistry (cis or trans) of the substituents.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. docbrown.info The chemical shifts of the carbon atoms in the dioxane ring are sensitive to the orientation of the substituents. For instance, the chemical shifts of the C4, C5, and C6 carbons can help distinguish between cis and trans isomers. In the case of 1,3-dioxane itself, the carbon atoms at positions 4 and 6 are equivalent due to symmetry, while the carbon at position 2 gives a distinct signal. docbrown.info The presence of substituents breaks this symmetry, leading to more complex spectra that can be used to identify specific isomers.

When analyzing a mixture of stereoisomers, the NMR spectrum will be a superposition of the spectra of the individual isomers. sapub.org Careful analysis of the chemical shifts and coupling patterns can allow for the identification and quantification of each isomer present in the mixture.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the 1,3-Dioxane Ring

Carbon Atom1,3-Dioxane docbrown.infoSubstituted 1,3-Dioxanes (Typical Range)
C2 94.393-105
C4, C6 66.965-75
C5 26.625-40
Note: Chemical shifts are relative to TMS and can vary based on solvent and substituents.

Infrared and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com An IR or Raman spectrum consists of a series of bands, each corresponding to a specific molecular vibration. researchgate.netiitm.ac.in These spectra serve as a unique "fingerprint" for a compound, allowing for its identification and structural characterization.

For this compound, characteristic IR and Raman bands would be associated with the C-H stretching and bending vibrations of the alkyl groups, as well as the C-O and C-C stretching vibrations of the dioxane ring. The region of the spectrum between approximately 1250 and 1000 cm⁻¹ is often referred to as the "fingerprint region" and contains complex vibrations that are highly specific to the molecule's structure, including its stereochemistry.

While IR spectroscopy is generally more sensitive to polar functional groups, Raman spectroscopy is particularly adept at detecting vibrations of non-polar bonds and symmetric vibrations. edinst.com For instance, the symmetric stretching of the C-O-C bonds in the dioxane ring might be more prominent in the Raman spectrum. By analyzing both IR and Raman spectra, a more complete picture of the vibrational properties of the this compound isomers can be obtained. researchgate.net

Quantum Chemical Calculations for Prediction and Interpretation of Spectroscopic Data

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an invaluable tool for predicting and interpreting the spectroscopic data of molecules like this compound. science.govepstem.net These computational methods can be used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts.

By performing DFT calculations on the different possible stereoisomers of this compound, it is possible to predict their theoretical IR, Raman, and NMR spectra. researchgate.netresearchgate.net These predicted spectra can then be compared with the experimentally obtained spectra to aid in the assignment of spectral features and the confirmation of isomer structures. For example, calculated vibrational frequencies can be used to assign the bands in an experimental IR or Raman spectrum to specific molecular motions. researchgate.net Similarly, calculated NMR chemical shifts can help in the assignment of signals in complex NMR spectra of isomeric mixtures. researchgate.net

Furthermore, quantum chemical calculations can provide insights into the underlying electronic structure and properties of the molecule that are not directly accessible through experimental measurements. This includes the calculation of molecular orbital energies (HOMO and LUMO), which can provide information about the molecule's reactivity. science.gov The correlation between theoretical and experimental data provides a high degree of confidence in the structural assignments made for the stereoisomers of this compound. epstem.net

Academic and Research Applications of 2 Methyl 4 Pentyl 1,3 Dioxane and 1,3 Dioxane Scaffolds

Protecting Group Chemistry in Multi-Step Organic Synthesis

The primary application of 1,3-dioxanes in organic synthesis is for the protection of functional groups. thieme-connect.de Their formation is reversible, and they exhibit robust stability under a variety of reaction conditions, making them an invaluable tool for chemists. 1,3-Dioxanes are generally stable in basic, oxidative, or reductive environments but are labile towards Brønsted or Lewis acids. thieme-connect.de This predictable reactivity allows for their strategic introduction and removal during multi-step synthetic sequences.

Acetal (B89532) Protection of Carbonyl Functionalities

The 1,3-dioxane (B1201747) moiety serves as a reliable protecting group for carbonyl compounds, including both aldehydes and ketones. thieme-connect.deorganic-chemistry.org This protection is achieved by reacting the carbonyl compound with a 1,3-diol, typically 1,3-propanediol (B51772) or a substituted variant, in the presence of an acid catalyst. organic-chemistry.orgwikipedia.org The reaction forms a cyclic acetal, effectively masking the electrophilic nature of the carbonyl carbon.

This strategy is crucial in syntheses where a nucleophilic attack is desired at a different location in the molecule without interference from the carbonyl group. Once the other synthetic transformations are complete, the carbonyl group can be regenerated by acid-catalyzed hydrolysis. organic-chemistry.org This method is chemoselective and tolerates many other functional groups. organic-chemistry.org

Protection/Deprotection of Carbonyls using 1,3-Dioxanes
Functionality Protected Aldehyde or Ketone
Reagents for Protection 1,3-Diol (e.g., 1,3-propanediol), Acid Catalyst (e.g., TsOH)
Formed Group 1,3-Dioxane (Cyclic Acetal)
Stability Conditions Basic, Nucleophilic, Reductive, Oxidative
Reagents for Deprotection Aqueous Acid or Lewis Acids

Stereoselective Protection of 1,3-Diols

Conversely, 1,3-dioxanes are also formed to protect 1,3-diols by reacting them with an aldehyde or ketone. thieme-connect.de This transformation has become a standard procedure in organic synthesis. thieme-connect.de The formation of the six-membered ring often proceeds with a high degree of stereoselectivity. The reaction typically yields the thermodynamically favored diastereomer, where bulky substituents on the newly formed 1,3-dioxane ring preferentially occupy equatorial positions to minimize steric strain. mdpi.com For example, the reaction of a triol with benzaldehyde (B42025) can lead to a cis-configured 1,3-dioxane where the phenyl group and other substituents adopt the most stable equatorial orientations. mdpi.com This inherent stereochemical control is a significant advantage in the synthesis of complex chiral molecules.

Regioselective Deprotection Strategies in Complex Molecules (e.g., Carbohydrates)

In the field of carbohydrate chemistry, the regioselective manipulation of multiple hydroxyl groups is a persistent challenge. researchgate.netmdpi.com The formation and subsequent regioselective ring-opening of 1,3-dioxane-type acetals, such as benzylidene acetals, has emerged as a powerful and step-economic strategy. researchgate.net

A 1,3-dioxane can be formed across two hydroxyl groups (e.g., the primary C6 and secondary C4 hydroxyls of a pyranose). Subsequently, this cyclic acetal can be opened reductively to generate a free hydroxyl at one position and a stable ether protecting group at the other. The choice of reagent dictates which oxygen of the original diol retains the protecting group. This approach avoids a lengthy multi-step sequence of complete deprotection, selective re-protection of the primary alcohol, protection of the secondary alcohol, and final deprotection. researchgate.net

Reagent System Typical Outcome of Benzylidene Acetal Opening Reference
DIBAL-HReductive opening often yields the benzyl (B1604629) ether at the more hindered oxygen position. researchgate.net
NaBH₃CN - Lewis AcidCan provide high regioselectivity, often cleaving towards the primary position. researchgate.net
Et₃SiH - Lewis/Brønsted AcidCan favor formation of the benzyl ether at the less hindered (primary) oxygen. researchgate.net

1,3-Dioxanes as Probes for Fundamental Stereochemical Principles

Beyond their synthetic utility, 1,3-dioxane derivatives are classic model systems for studying the principles of conformational analysis and stereoelectronic effects. acs.org Their well-defined geometry and the presence of heteroatoms make them ideal for investigating subtle intramolecular interactions.

Model Systems for Conformational Analysis Studies

Like the cyclohexane (B81311) ring, 1,3-dioxanes preferentially adopt a chair-like conformation to minimize torsional and angle strain. thieme-connect.de However, the presence of two oxygen atoms in the ring introduces key differences. The C-O bond is shorter than a C-C bond, which alters the ring geometry and increases certain non-bonded interactions, such as 1,3-diaxial interactions. thieme-connect.de

Because of these well-defined structural features, substituted 1,3-dioxanes have been used extensively to:

Determine Conformational Free Energies (A-values): By studying the equilibrium between chair conformers, the energetic preference of various substituents for the equatorial versus axial position can be precisely measured.

Study Ring Inversion Barriers: The energy required to convert one chair form to another has been investigated, providing insight into the flexibility of the heterocyclic ring. researchgate.net

Probe Steric and Electrostatic Effects: The influence of substituents at different positions (C2, C4, C5) on the ring's preferred conformation has provided a deep understanding of intramolecular forces. acs.org

Investigations of Stereoelectronic Effects and Non-Covalent Interactions

Stereoelectronic effects, which involve the influence of orbital overlap on molecular geometry and stability, are prominent in 1,3-dioxane systems. Computational and experimental studies on these molecules have been crucial for understanding these phenomena. acs.orgnih.govepa.gov

Key effects studied in 1,3-dioxanes include:

The Anomeric Effect: In 2-alkoxy-1,3-dioxanes, there is a thermodynamic preference for the alkoxy group to occupy the axial position. This counterintuitive result is explained by a stabilizing hyperconjugative interaction between a lone pair (n) on a ring oxygen and the anti-bonding orbital (σ) of the exocyclic C-O bond (n → σ). thieme-connect.de

Hyperconjugative Interactions: Beyond the classic anomeric effect, other orbital interactions, such as σ → σ* delocalizations, are actively studied to explain variations in C-H bond lengths and reactivity within the ring. acs.orgnih.gov

Non-Covalent Interactions: The 1,3-dioxane framework allows for the precise positioning of functional groups, enabling the study of weak interactions like hydrogen bonding and dipole-dipole interactions that can influence conformational preferences.

Interaction Description Consequence
Anomeric Effect Overlap of an oxygen lone pair (n) with an adjacent anti-bonding C-O orbital (σ).Stabilization of the axial conformer in 2-alkoxy-1,3-dioxanes. thieme-connect.de
Hyperconjugation (σ → σ)Delocalization of electron density from a filled bonding orbital to an empty anti-bonding orbital.Influences bond lengths and the relative stability of conformers. acs.orgnih.gov
1,3-Diaxial Interactions Steric repulsion between axial substituents on C2 and C4/C6.Generally destabilizes conformers with axial substituents (unless overridden by stereoelectronic effects). thieme-connect.de

Development of Chiral Building Blocks and Synthetic Intermediates

The 1,3-dioxane framework is a cornerstone in asymmetric synthesis, serving as a versatile scaffold for the creation of chiral building blocks and key synthetic intermediates. The rigid, chair-like conformation of the 1,3-dioxane ring allows for predictable control over stereochemistry, making it an invaluable tool for chemists. thieme-connect.de These structures are not only integral as protecting groups for 1,3-diols and carbonyl compounds but are also actively utilized to direct the formation of new stereogenic centers. thieme-connect.de

A significant strategy in this field involves the catalytic asymmetric Prins reaction, which facilitates the enantioselective synthesis of 1,3-dioxanes from olefins (like styrenes) and formaldehyde. researchgate.net This method provides direct access to optically active 1,3-dioxanes, which can then be transformed into other valuable chiral molecules. researchgate.net For instance, an enantioenriched 4-phenyl-1,3-dioxane (B1205455) can be readily converted to the corresponding chiral 1,3-diol without any loss of enantiopurity. researchgate.net This specific diol is a common intermediate in the synthesis of several widely used pharmaceuticals, demonstrating the practical application of this methodology. researchgate.net

The research in this area has yielded robust protocols with broad substrate scope, achieving high levels of both regioselectivity and enantioselectivity. researchgate.net For example, the enantioselective intermolecular Prins reaction between styrenes and paraformaldehyde using a confined imino-imidodiphosphate (iIDP) Brønsted acid catalyst produces 1,3-dioxanes in high yields and excellent enantiomeric ratios.

Reactant 1 (Styrene)CatalystProduct (1,3-Dioxane)Yield (%)Enantiomeric Ratio (er)Reference
StyreneiIDP Brønsted acid4-Phenyl-1,3-dioxane80 (over two steps)95:5 researchgate.net
Styrene β,β-d₂iIDP Brønsted acidDeuterated 4-Phenyl-1,3-dioxaneN/AN/A researchgate.net

Furthermore, the 1,3-dioxane scaffold is instrumental in more complex, multi-component reactions. Rhodium-catalyzed asymmetric three-component reactions have been developed to assemble chiral 1,3-dioxoles from aldehydes, carboxylic acids, and carbene precursors. nih.govrsc.org These cascade reactions proceed with good to high yields and excellent enantioselectivity, showcasing the potential for creating structurally diverse and optically pure heterocyclic molecules. nih.govrsc.org The resulting chiral 1,3-dioxoles are significant structural motifs found in natural products and pharmaceutical agents. nih.gov

The transformation of these chiral dioxanes into synthetic intermediates is a key aspect of their utility. The acetal moiety within the 1,3-dioxane is stable under many reaction conditions but can be readily cleaved under acidic conditions, unmasking a 1,3-diol. thieme-connect.deresearchgate.net This straightforward deprotection allows for the integration of the chiral 1,3-diol unit into larger, more complex molecules at a later stage of a synthetic sequence. This strategy has been successfully applied to the asymmetric synthesis of deuterated analogs of active pharmaceutical ingredients, which are of significant interest to medicinal chemists. researchgate.net

Natural Occurrence, Biogenesis, and Chemo Biological Implications of 2 Methyl 4 Pentyl 1,3 Dioxane

Isolation and Characterization of 2-Methyl-4-pentyl-1,3-dioxane from Natural Sources (e.g., Apple Extracts)

The compound this compound has been identified as a naturally occurring volatile compound in certain fruit products, notably apple juice and cider. nih.govacs.orgacs.org Its discovery was part of broader investigations into the complex aroma profiles of these beverages. Researchers have noted its presence among a family of related 1,3-dioxane (B1201747) compounds that contribute to the characteristic 'green' and 'cidery' aroma. cider.org.uk

The isolation and identification of this compound from apple juice and cider involved a multi-step process. nih.govacs.orgacs.org The initial step was the extraction of volatile and semi-volatile compounds from the juice or cider matrix. This was commonly achieved using solid-phase extraction with an Amberlite XAD-2 resin, a method effective for adsorbing organic compounds from aqueous solutions. nih.govacs.org

Following extraction, the crude extract was subjected to further separation and purification. nih.govacs.org Liquid chromatography on silica (B1680970) gel was employed to fractionate the extract, separating compounds based on their polarity. nih.govacs.orgacs.org The nonpolar fractions were found to contain the 1,3-dioxanes of interest. nih.govacs.org

Characterization and definitive identification of this compound within these fractions were accomplished using gas chromatography-mass spectrometry (GC/MS). nih.govacs.org This analytical technique separates individual compounds in a mixture and provides a unique mass spectrum for each, allowing for structural elucidation. To confirm the identity of the naturally occurring compound, researchers performed a chemical synthesis of this compound and its stereoisomers. nih.govacs.orgacs.org The synthesized reference compounds were then compared to the isolated natural products, confirming the identification. nih.govacs.org

Table 1: Isolation and Characterization Methods

Step Technique Purpose Source
Extraction Solid-Phase Extraction (XAD-2 resin)To isolate organic compounds from apple juice/cider. nih.govacs.org
Separation Liquid Chromatography (Silica Gel)To fractionate the extract and isolate nonpolar compounds. nih.govacs.org
Identification Gas Chromatography-Mass Spectrometry (GC/MS)To separate and identify the specific compound structure. nih.govacs.org
Confirmation Chemical SynthesisTo verify the structure of the isolated natural product. nih.govacs.orgacs.org

Biosynthetic Hypotheses for 1,3-Dioxane Formation in Biological Systems

The formation of this compound in natural systems like apples is not believed to be the result of a direct enzymatic pathway. Instead, it is hypothesized to be formed through a chemical reaction between naturally present precursor molecules within the fruit and its fermented products. nih.govacs.orgacs.org This type of reaction, known as acetal (B89532) formation, involves the condensation of a carbonyl compound (an aldehyde or a ketone) with a diol (an alcohol with two hydroxyl groups). wikipedia.org

The specific precursors for this compound in apples and cider are thought to be (R)-octane-1,3-diol and acetaldehyde (B116499). acs.orgacs.org (R)-octane-1,3-diol is a known natural ingredient that has been identified in several apple and pear cultivars. acs.orgacs.org Acetaldehyde, the other key precursor, is a common aldehyde. It is produced by apples themselves and is also a major product formed by yeast during the fermentation process of apple juice into cider. nih.govacs.orgcider.org.uk

The proposed mechanism is the acid-catalyzed reaction between one molecule of (R)-octane-1,3-diol and one molecule of acetaldehyde, which cyclizes to form the stable six-membered 1,3-dioxane ring structure. acs.orgcider.org.uk The acidic environment of apple juice and cider facilitates this reaction. Researchers have also identified other 1,3-dioxanes in cider, derived from the reaction of (R)-octane-1,3-diol with other aldehydes (like propanal, butanal, hexanal) and ketones (like acetone (B3395972), 2-butanone) that are also produced by the fruit or by yeast during fermentation. acs.org

Table 2: Precursors for this compound Formation

Precursor Molecule Type Natural Source in Apples/Cider Source
(R)-octane-1,3-diol1,3-DiolNaturally present in various apple cultivars. acs.orgacs.org
AcetaldehydeAldehydeProduced by apples and by yeast during fermentation. nih.govacs.org

Stereochemical Aspects of Naturally Occurring this compound Isomers

This compound possesses two chiral centers at the C2 and C4 positions of the dioxane ring, meaning it can exist as different stereoisomers. Research has shown that the compound does not occur as a single, pure stereoisomer in nature. Instead, it is found as a specific mixture of diastereomers. nih.govacs.orgacs.org

Through enantioselective synthesis and comparison with the compounds isolated from apple products, scientists have determined that naturally occurring this compound consists of a mixture of the (2S,4R) and (2R,4R) stereoisomers. nih.govacs.orgacs.org The stereochemistry at the C4 position is dictated by the precursor, (R)-octane-1,3-diol. acs.orgacs.org

A significant finding is the consistent and unequal ratio of these isomers. The natural mixture is predominantly composed of the (2S,4R) isomer, with the ratio of (2S,4R) to (2R,4R) being approximately 10:1. nih.govacs.orgacs.org This specific isomeric ratio is a key characteristic of the naturally derived compound from apples and cider. The enantioselective synthesis of all possible stereoisomers was crucial for determining the absolute configuration and the ratio of the isomers present in the natural extracts. nih.govacs.org

Table 3: Stereoisomers of this compound in Apple Products

Stereoisomer Configuration Relative Abundance Source
Isomer 1(2S,4R)~91% nih.govacs.org
Isomer 2(2R,4R)~9% nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.